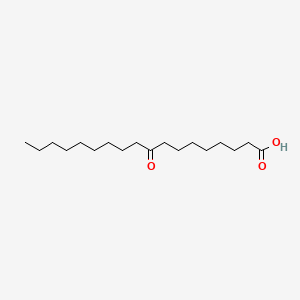

9-Oxooctadecanoic acid

Beschreibung

Contextualization within Oxylipin and Fatty Acid Metabolism

9-Oxooctadecanoic acid is classified as an oxylipin, a family of oxygenated fatty acids. gerli.com Oxylipins are formed from polyunsaturated fatty acids through either enzymatic or non-enzymatic oxidation. gerli.comnih.gov The primary enzymatic pathways involve cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. nih.gov These enzymes convert fatty acids like linoleic acid and arachidonic acid into a vast array of bioactive mediators. nih.govnih.gov

Specifically, this compound can be formed from the oxidation of linoleic acid. glpbio.com The process often begins with the formation of a hydroperoxide, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then further metabolized. nih.govnih.gov The resulting monohydroxy fatty acids can be oxidized by dehydrogenases to form ketones, such as this compound (also referred to as 9-oxo-ODE). nih.govglpbio.com Fungal organisms can also produce oxylipins through the action of dioxygenase (DOX) enzymes on C18 fatty acids. nih.gov The metabolism of these fatty acids is a critical regulatory checkpoint, with pathways like β-oxidation playing a role in controlling the levels of these signaling molecules. acs.org

Significance of Endogenous and Exogenous Oxo Fatty Acids in Biological Processes

Oxo fatty acids, whether produced within the body (endogenous) or obtained from external sources (exogenous), are recognized as a significant class of bioactive lipids. acs.orgnih.gov Endogenously, these molecules are involved in cell signaling and can influence fundamental cellular processes. hmdb.caacs.org For instance, a class of related compounds, saturated oxo fatty acids (SOFAs), have been identified in human plasma and are considered a previously unrecognized class of endogenous bioactive lipids. acs.orgnih.gov

Research has shown that oxo fatty acids can modulate inflammation and cellular stress responses. smolecule.comnih.gov Electrophilic oxo-derivatives of omega-3 polyunsaturated fatty acids, for example, are generated during inflammation and oxidative stress and can activate protective cellular pathways. nih.gov Some oxostearic acids have been found to inhibit the growth of human cancer cell lines in vitro, suggesting a potential role in regulating cell proliferation. acs.orgnih.gov The biological activity of these compounds highlights their potential importance in maintaining health. researchgate.net For example, low levels of this compound have been detected in all samples of human atherosclerotic plaque studied in one analysis, pointing to its presence in disease-related biological processes. nih.gov A related but distinct compound found in tomatoes, 9-oxo-10(E),12(E)-octadecadienoic acid, has been identified as a potent agonist for PPARα, a receptor involved in regulating lipid metabolism. nih.gov This demonstrates the potential for dietary (exogenous) oxo fatty acids to influence metabolic health. nih.gov

Detailed Research Findings

Recent scientific investigations have begun to shed light on the specific roles and occurrences of this compound and its relatives. These findings underscore the growing interest in this class of molecules.

Presence in Atherosclerosis: A study analyzing the composition of human atherosclerotic plaques identified this compound. nih.gov While present in all ten samples analyzed, its levels were considered low compared to other oxidized lipids like hydroxyoctadecanoic acids. nih.gov

Inhibition of Cancer Cell Growth by Related Compounds: Research into saturated oxo fatty acids (SOFAs) revealed that certain oxostearic acids (OSAs) can inhibit the growth of human lung carcinoma A549 cells. acs.org Specifically, 6-OSA and 7-OSA showed the most significant potency by suppressing the expression of STAT3 and c-myc, which are key regulators of cell growth and proliferation. acs.orgnih.gov

Fungal Metabolism: In fungi, oxylipins are formed through the dioxygenation of C18 fatty acids by enzymes like lipoxygenases (LOXs) and dioxygenases (DOXs). nih.gov Studies on fungal pathogens have detailed the formation of related α-ketols, such as 8-hydroxy-9-oxo-octadecanoic acid, through the action of DOX-P450 fusion proteins. nih.gov

PPARα Agonism by a Tomato-Derived Analogue: A study on tomato extracts identified a related compound, 9-oxo-10(E),12(E)-octadecadienoic acid, as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov This receptor is a key regulator of lipid metabolism, and its activation can lead to a decrease in triglyceride accumulation in liver cells. nih.gov

Eigenschaften

IUPAC Name |

9-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYQSFOUGYMRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194077 | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4114-74-3 | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 °C | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of 9 Oxooctadecanoic Acid

Endogenous Presence in Mammalian Systems

Detection in Human Biological Fluids and Tissues

Scientific studies have confirmed the presence of 9-Oxooctadecanoic acid in human biological fluids. Specifically, it has been detected in blood plasma. ebi.ac.uk

Identification in Animal Models and Products

Beyond human systems, this compound is also found in various animal products. Notably, it has been identified in cow's milk. hmdb.ca The compound has also been located in urine, indicating its role in metabolic processes. hmdb.ca

Table 1: Endogenous Occurrence of this compound in Mammalian Systems

| System | Biological Sample | Reference |

|---|---|---|

| Human | Blood Plasma | ebi.ac.uk |

| Animal | Cow Milk | hmdb.ca |

Exogenous Sources and Dietary Contribution

Isolation from Plant-Derived Materials

This compound has been isolated from a variety of plant-based materials, suggesting a potential dietary contribution to its presence in mammalian systems. Research has identified this compound in red pepper, brown seaweed, various seed oils, and lichens.

Products of Microbial Metabolism within Biological Niches

The gut microbiota plays a role in the metabolism of fatty acids, leading to the production of various compounds. While direct evidence for this compound is still emerging, related oxo-fatty acids, such as 10-oxo-12(Z)-octadecenoic acid, have been identified as metabolites of linoleic acid produced by gut lactic acid bacteria. researchgate.netnih.gov This suggests that microbial activity within the gut could be a source of similar oxo-fatty acids.

Table 2: Exogenous Sources of this compound

| Source Category | Specific Source | Reference |

|---|---|---|

| Plant-Derived | Red Pepper | |

| Plant-Derived | Brown Seaweed | |

| Plant-Derived | Seed Oils | |

| Plant-Derived | Lichens |

Biosynthesis and Metabolic Pathways of 9 Oxooctadecanoic Acid

Enzymatic Formation in Eukaryotic Systems

In eukaryotes, the synthesis of 9-oxooctadecanoic acid is closely associated with fatty acid and lipid metabolism, particularly under conditions of oxidative stress.

This compound is classified as a long-chain fatty acid and is involved in fatty acid metabolism. foodb.cahmdb.ca Its formation is often linked to the oxidative transformation of oleic acid and linoleic acid. In humans, octadecanoids, including this compound, are increasingly recognized as lipid mediators involved in various biological processes. nih.gov The metabolism of these compounds can influence lipid metabolism, with some ketones derived from linoleic acid, such as those oxidized at the C-9 position, potentially altering lipid profiles. nih.gov

Lipid peroxidation, the oxidative degradation of lipids, is a significant source of this compound. foodb.cahmdb.camdpi.com This process can occur non-enzymatically or be catalyzed by enzymes. During the oxidation of lipoproteins, particularly low-density lipoprotein (LDL), which is implicated in atherosclerosis, various fatty acid oxidation products are formed. nih.gov Studies of human atherosclerotic plaques have identified the presence of 9-oxo-octadecanoic acid, albeit at low levels, indicating its formation during lipid peroxidation in vivo. nih.gov 9-oxononanoic acid, another product of lipid peroxidation, has been shown to induce the activity of phospholipase A2, a key enzyme in the arachidonate (B1239269) cascade that leads to the production of inflammatory mediators. nih.gov This suggests a potential role for oxo-fatty acids generated during lipid peroxidation in cellular signaling and pathology.

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy derivatives. mdpi.comresearchgate.net In plants, LOXs oxidize linoleic and linolenic acids to their 9- or 13-hydroperoxide derivatives. researchgate.net These hydroperoxides can then be further metabolized to various compounds, including ketones. nih.gov For instance, porcine 12-lipoxygenase can oxidize linoleic acid to produce 9-hydroxyoctadecadienoic acid (9-HODE) isomers, which are precursors to this compound. mdpi.com In maize, lipoxygenase primarily oxidizes linoleic acid to 9-D-hydroperoxy-trans-10, cis-12-octadecadienoic acid. capes.gov.br Similarly, in red pepper, lipoxygenase-catalyzed oxidation of linoleic acid leads to the formation of 9-oxooctadeca-10,12-dienoic acids. tandfonline.com

In many filamentous fungal pathogens, oxylipin biosynthesis is carried out by dioxygenases (DOX) that are often fused to a cytochrome P450 (CYP) enzyme. nih.gov These DOX-CYP fusion enzymes initiate the dioxygenation of linoleic acid to form 8-, 9-, or 10-hydroperoxy metabolites. nih.gov The CYP domain can then catalyze further reactions. Some of these fusion enzymes, termed 8- and 9-DOX-allene oxide synthases (AOS), catalyze the dehydration of 8- and 9-hydroperoxy fatty acids to produce allene (B1206475) oxides. nih.gov These unstable allene oxides can then be hydrolyzed to form α-ketols, such as 8-hydroxy-9-oxo-octadecenoic acid. nih.gov For example, in Aspergillus terreus, a 9R-dioxygenase activity leads to the formation of 9(R),10-epoxy-10,12(Z)-octadecadienoic acid, which spontaneously hydrolyzes to products including 9-hydroxy-10-oxo-12(Z)-octadecenoic acid. researchgate.net

Microbial Biotransformations of Unsaturated Fatty Acids

The gut microbiota plays a crucial role in metabolizing dietary lipids, leading to the production of a variety of fatty acid metabolites that can influence host physiology.

The gut microbiota can convert dietary unsaturated fatty acids, such as linoleic acid, into various metabolites, including hydroxylated and oxidized fatty acids. nih.govnih.gov This biotransformation is a significant source of oxo fatty acids in the gut. For instance, Lactobacillus plantarum can produce 10-oxooctadecanoic acid from linoleic acid as an intermediate in the production of conjugated linoleic acids (CLAs). nih.gov This process involves a multi-step enzymatic pathway. nih.gov Comprehensive lipidomic analyses have confirmed the production of various oxo fatty acids, including 10-oxo- and 13-oxo-derivatives of octadecanoic acid, by gut microbiota. jsbms.jpresearchgate.net While direct evidence for the production of this compound by specific gut bacteria is still emerging, the presence of related oxo fatty acids strongly suggests that the gut microbiome is a potential source of this compound through the metabolism of dietary fatty acids. noster.inc

This compound: A Comprehensive Chemical Profile

Introduction

This compound, also known as 9-ketostearic acid, is a long-chain fatty acid characterized by a ketone group at the ninth carbon position. hmdb.calarodan.com This oxo fatty acid is a subject of growing scientific interest due to its presence in various biological systems and its potential applications. This article provides a detailed overview of the biosynthesis, metabolic pathways, and chemical synthesis of this compound.

The formation of this compound in biological systems is primarily a result of microbial and enzymatic processes acting on unsaturated fatty acid precursors.

Biocatalytic Oxidation of Oleic Acid and Related Compounds

The biocatalytic conversion of oleic acid is a key pathway for the production of oxo fatty acids. While some microorganisms, such as Saccharomyces cerevisiae, can convert oleic acid to 10-hydroxyoctadecanoic acid, other bacteria like Nocardia aurantia, Nocardia sp., and Mycobacterium fortuitum can further oxidize this intermediate to 10-oxooctadecanoic acid. researchgate.netnih.gov The process generally involves the hydration of the double bond in oleic acid to form a hydroxy fatty acid, which is then oxidized to the corresponding keto fatty acid. nih.gov

A chemoenzymatic approach has been developed for the synthesis of 9-hydroxynonanoic acid and azelaic acid from oleic acid. This process involves the biotransformation of oleic acid into 9-(nonanoyloxy)nonanoic acid via 10-hydroxyoctadecanoic acid and 10-keto-octadecanoic acid, utilizing enzymes such as a C-9 double bond hydratase from Stenotrophomonas maltophilia, an alcohol dehydrogenase from Micrococcus luteus, and a Baeyer–Villiger monooxygenase from Pseudomonas putida. consensus.app

Hydroxy Fatty Acid Dehydrogenases in Lactic Acid Bacteria

Lactic acid bacteria (LAB) play a significant role in the metabolism of fatty acids, including the formation of oxo fatty acids. Lactobacillus plantarum, for instance, can produce 10-hydroxy-cis-12-octadecenoic acid, 10-hydroxyoctadecanoic acid, and 10-oxooctadecanoic acid from linoleic acid. nih.gov This transformation is mediated by a series of enzymes, including a hydratase (CLA-HY), a dehydrogenase (CLA-DH), an isomerase (CLA-DC), and an enoate reductase (CLA-ER). nih.gov

A specific hydroxy fatty acid dehydrogenase (CLA-DH) from Lactobacillus plantarum has been characterized. kyoto-u.ac.jp This enzyme catalyzes the dehydrogenation of hydroxy fatty acids to their corresponding oxo fatty acids. kyoto-u.ac.jp For example, it converts 10-hydroxy-cis-12-octadecenoic acid (HYA) to 10-oxo-cis-12-octadecenoic acid (KetoA). kyoto-u.ac.jp The enzyme exhibits broad substrate specificity, acting on various hydroxy fatty acids. kyoto-u.ac.jp The research on these enzymes opens possibilities for the biotechnological production of specific oxo fatty acids.

Chemical and Chemo-Enzymatic Synthesis Approaches

In addition to biosynthetic methods, chemical and chemo-enzymatic strategies have been developed for the synthesis of this compound and other saturated oxo fatty acids.

Oxidation of 9-Hydroxyoctadecanoic Acid

A straightforward method for the synthesis of this compound is the oxidation of its corresponding hydroxy precursor, 9-hydroxyoctadecanoic acid. acs.org This conversion can be achieved using oxidizing agents such as chromic acid. acs.org The resulting this compound can be characterized by its melting point and infrared spectroscopy, which shows a characteristic absorption band for the ketone group. acs.org Similarly, (E,Z)-9-oxooctadeca-10,12-dienoic acid can be prepared by the oxidation of its corresponding hydroxyoctadecadienoic acid using manganese dioxide. tandfonline.com

Synthetic Strategies for Saturated Oxo Fatty Acids

More general and efficient methods for the synthesis of a variety of saturated oxo fatty acids (SOFAs) have been developed. acs.org One notable strategy involves a photochemical hydroacylation reaction. acs.orgmdpi.com This method allows for the synthesis of various SOFAs by reacting ω-alkenoic acids with aldehydes under mild conditions. acs.orgmdpi.com This approach has been successfully used to create a library of SOFAs for further study. acs.orgresearchgate.net

The photochemical hydroacylation can also be applied to ω-alkenyl alcohols, followed by oxidation of the resulting hydroxy-ketone to yield the desired oxo fatty acid. acs.org This green chemistry approach provides a versatile tool for the construction of a wide range of saturated oxo fatty acids. mdpi.comresearchgate.net

Involvement of 9 Oxooctadecanoic Acid in Disease Pathogenesis

Association with Metabolic Disorders

Alterations in fatty acid metabolism are a hallmark of several metabolic diseases. While direct research on 9-Oxooctadecanoic acid is still emerging, studies on related compounds and the broader class of fatty acids provide a basis for its potential implications.

Alterations in Chronic Kidney Disease

Chronic kidney disease (CKD) is characterized by progressive loss of kidney function and is associated with significant metabolic disturbances, including dyslipidemia. Patients with CKD exhibit a distinct fatty acid profile, often showing elevated serum monounsaturated fatty acids and decreased polyunsaturated fatty acids. nih.gov While direct studies measuring this compound levels in CKD patients are not extensively documented, the general dysregulation of fatty acid metabolism is a key feature of the disease. nih.gov For instance, hemodialysis patients show altered plasma levels of numerous fatty acid species compared to healthy individuals. mdpi.com The production of beneficial bacterial metabolites, such as short-chain fatty acids, is also reduced in CKD, contributing to inflammation and oxidative stress. nih.gov Given that 9-oxo-ODA is a product of fatty acid oxidation, it is plausible that its concentrations are altered in CKD, but specific research is needed to confirm this relationship.

Implications in Atherosclerosis

Atherosclerosis, a chronic inflammatory disease of the arteries, is fundamentally linked to lipid metabolism. mdpi.com The oxidation of lipoproteins is a key initiating event in the development of atherosclerotic plaques. mdpi.com Oxylipins, including derivatives of linoleic acid, play complex roles in the inflammatory processes within the arterial wall. nih.gov

Direct evidence linking this compound to atherosclerosis is limited; however, research on a closely related isomer provides significant insight. A study on 9-oxo-10(E),12(E)-octadecadienoic acid, an oxylipin found in tomatoes, identified it as a potent agonist for peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net PPARα is a key regulator of lipid metabolism, and its activation can increase fatty acid oxidation. The study demonstrated that this compound inhibited the accumulation of triglycerides in mouse primary hepatocytes. researchgate.net By promoting fatty acid oxidation and reducing triglyceride buildup, such compounds could theoretically mitigate key risk factors for atherosclerosis.

| Compound | Mechanism of Action | Effect | Potential Implication in Atherosclerosis |

| 9-oxo-10(E),12(E)-octadecadienoic acid | Acts as a potent agonist for PPARα | Inhibits cellular triglyceride accumulation in hepatocytes | May help reduce hyperlipidemia, a major risk factor for atherosclerosis researchgate.net |

Contributions to Inflammatory Diseases

Oxidized fatty acids are potent signaling molecules that can either promote or resolve inflammation. The activity of this compound and its isomers appears to be predominantly anti-inflammatory.

Role in Inflammatory Bowel Disease and Intestinal Integrity

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract and is strongly associated with a compromised intestinal barrier. cellmolbiol.orgnih.gov A defective barrier allows luminal antigens to penetrate the intestinal wall, triggering an inappropriate immune response. nih.gov

While no studies have directly investigated the role of this compound in IBD, research on other fatty acids highlights their potential to modulate intestinal health. For example, pentadecanoic acid has been shown to improve intestinal barrier function and suppress inflammatory responses in mouse models of colitis. researchgate.net Anethole, another dietary compound, has demonstrated an ability to reduce E. coli-induced intestinal barrier disruption and inflammation. cellmolbiol.org Maintaining the integrity of tight junctions between epithelial cells is critical, and disruptions in this barrier are a key factor in IBD pathogenesis. researcher.life Given the anti-inflammatory properties of 9-oxo-ODA isomers, it is conceivable they could contribute to intestinal integrity, but this requires direct investigation.

Systemic Inflammatory Responses

Systemic inflammation involves the release of pro-inflammatory mediators that drive various chronic diseases. Research on isomers of this compound has revealed significant anti-inflammatory effects by modulating key signaling pathways.

Studies on 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) show they can suppress the production of inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory trigger. nih.govmdpi.comnih.gov These effects are achieved by inhibiting crucial inflammatory signaling pathways, namely nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.govmdpi.com By inhibiting the phosphorylation of components within these pathways, these oxylipins effectively reduce the expression of pro-inflammatory genes. nih.gov

| Compound | Effect on Inflammatory Mediators | Signaling Pathway Inhibition | Cell Model |

| 8-oxo-9-octadecenoic acid (OOA) | Suppresses Nitric Oxide (NO), TNF-α, and IL-6 | Inhibits phosphorylation of JNK, ERK (MAPK pathway), IκB-α, and p50 (NF-κB pathway) nih.gov | RAW 264.7 Macrophages nih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Suppresses Nitric Oxide (NO), TNF-α, and IL-1β | Inhibits nuclear translocation of NF-κB (p65) and activation of MAPKs mdpi.comnih.gov | RAW 264.7 Macrophages mdpi.comnih.gov |

Cancer Progression and Chemoprevention

Emerging evidence indicates that specific isomers of this compound possess significant anti-cancer properties, suggesting a role in both cancer prevention and treatment.

Research has demonstrated that 9-oxo-(10E, 12Z)-octadecadienoic acid and 9-oxo-(10E,12E)-octadecadienoic acid, isolated from eggplant calyx, exert potent antitumor effects on human cervical cancer cells. nih.govresearchgate.net These compounds were found to suppress cancer cell proliferation in a concentration-dependent manner. nih.gov Mechanistically, they induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.gov This is achieved by reducing the expression of cyclin-dependent kinase 1 (CDK1) and oncoproteins from the human papillomavirus (HPV), which is a primary cause of cervical cancer. nih.gov

Furthermore, the related compound 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been shown to target breast cancer stem cells (BCSCs), which are implicated in tumor recurrence and therapeutic resistance. nih.gov This compound suppressed the proliferation of BCSCs and induced apoptosis. nih.gov A key finding was that 13-Oxo-ODE decreased the expression of c-Myc, a critical transcription factor that promotes cancer cell growth and survival. nih.gov These findings highlight the potential of these oxylipins as chemopreventive or therapeutic agents by targeting fundamental cancer-driving pathways.

| Compound | Cancer Type | Key Findings | Mechanism of Action |

| 9-oxo-(10E, 12Z/E)-octadecadienoic acids (9-oxo-ODAs) | Human Cervical Cancer | Suppressed cell proliferation, induced apoptosis, caused cell cycle arrest nih.govresearchgate.net | Reduced expression of CDK1 and HPV oncoproteins nih.gov |

| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Human Breast Cancer (Stem Cells) | Suppressed BCSC proliferation, induced apoptosis, reduced cancer stem cell markers nih.gov | Decreased gene and protein expression of c-Myc nih.gov |

This compound's Role in Disease: A Look at Host-Pathogen Interactions and Microbial Virulence

The intricate relationship between hosts and pathogens is often mediated by a complex chemical dialogue. Among the signaling molecules involved are oxidized fatty acids, or oxylipins, which are emerging as key players in regulating microbial virulence and the host's immune response. While direct research is still developing, evidence surrounding related compounds suggests that this compound, a specific oxylipin, likely plays a significant role in these interactions.

Oxylipins are produced by both hosts and microbes and can act as signaling molecules that influence the outcome of an infection. mdpi.comresearchgate.net In the context of host-pathogen interactions, these molecules can modulate bacterial communication systems, biofilm formation, and the production of virulence factors.

The Influence of Oxylipins on Microbial Virulence

Bacteria have evolved sophisticated systems to sense and respond to their environment, and fatty acids, including their oxidized forms, are important environmental cues. The presence of specific fatty acids can trigger changes in bacterial gene expression, leading to either the promotion or inhibition of virulence.

One of the primary ways bacteria regulate their collective behavior is through a process called quorum sensing (QS). This cell-to-cell communication system allows bacteria to coordinate the expression of genes involved in virulence, biofilm formation, and other group activities. nih.gov Several studies have shown that fatty acids and their derivatives can interfere with QS signaling, thereby reducing the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov

For instance, in Pseudomonas aeruginosa, a notorious opportunistic pathogen, an oxylipin-dependent quorum sensing system (ODS) has been identified. This system is activated by host-derived oleic acid, which is converted by the bacterium into oxylipins. nih.gov The activation of the ODS enhances the bacterium's ability to invade tissues and disseminate throughout the host. nih.gov It is plausible that this compound, as an oxidized derivative of oleic acid, could play a role in this signaling pathway.

Biofilm formation is another critical virulence factor for many bacteria. Biofilms are communities of bacteria encased in a self-produced matrix, which protects them from the host's immune system and antibiotics. researchgate.net Oxylipins produced by P. aeruginosa have been shown to promote the formation of microcolonies, a key step in biofilm development. mdpi.comresearchgate.net

The table below summarizes the known effects of various fatty acids on key virulence factors in two major human pathogens. While direct data for this compound is limited, the information provides a basis for understanding its potential activities.

| Fatty Acid/Derivative | Pathogen | Effect on Virulence Factor | Reference |

| Oleic Acid | Pseudomonas aeruginosa | Induces the Oxylipin Dependent Quorum Sensing (ODS) system, enhancing invasion and dissemination. | nih.gov |

| Oleic Acid | Staphylococcus aureus | Can inhibit the SaeRS two-component system, which regulates virulence factor expression. | nih.gov |

| Various Unsaturated Fatty Acids | Acinetobacter baumannii | Can inhibit quorum sensing, motility, and biofilm formation. | nih.gov |

| Capric Acid | Pseudomonas aeruginosa | Reduces the production of various virulence factors by inhibiting quorum sensing. | nih.gov |

| Capric Acid | Chromobacterium violaceum | Reduces the production of violacein, a quorum sensing-regulated pigment. | nih.gov |

Host Response to Microbial Oxylipins

The interaction is not one-sided. The host immune system can also recognize and respond to microbial fatty acids and their derivatives. These molecules can trigger inflammatory responses, helping the host to combat the infection. For example, a related compound, 8-oxo-9-octadecenoic acid, has been shown to have anti-inflammatory effects in macrophage cells by inhibiting the production of inflammatory mediators. nih.govnih.gov This suggests that oxo-octadecanoic acids can modulate the host's immune response, which is a critical aspect of the host-pathogen interaction.

Furthermore, another related molecule, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, has also demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in macrophages. mdpi.comresearchgate.net

The table below details the observed effects of related oxo-octadecanoic acids on host immune cells.

| Compound | Host Cell Type | Observed Effect | Reference |

| 8-oxo-9-octadecenoic acid | Macrophages (RAW 264.7) | Suppressed the production of nitric oxide and inflammatory cytokines. | nih.govnih.gov |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid | Macrophages (RAW 264.7) | Inhibited the production of pro-inflammatory cytokines like TNF-α and IL-1β. | mdpi.comresearchgate.net |

Advanced Analytical Methodologies for 9 Oxooctadecanoic Acid Research

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) stands as a cornerstone in the field of lipidomics, offering unparalleled sensitivity and specificity for the analysis of lipids like 9-oxooctadecanoic acid. Its application ranges from broad profiling of lipid species to detailed structural elucidation of individual molecules.

High-resolution mass spectrometry is instrumental in both untargeted and targeted analyses of this compound. Techniques such as Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) provide high mass accuracy, enabling the confident identification and quantification of oxidized linoleic acid metabolites (OXLAMs) in biological samples like rat plasma. nih.gov In negative ion mode, this compound is typically observed as its deprotonated molecule [M-H]⁻. The high resolution of the instrument allows for the differentiation of molecules with very similar masses, which is crucial in complex lipid extracts.

| Ion Species | Observed m/z | Reference |

| [M-H]⁻ | 295.2278 | nih.gov |

This interactive table summarizes the high-resolution mass spectrometry data for the deprotonated molecular ion of an oxooctadecadienoic acid isomer.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound and its metabolites. By isolating the precursor ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced that provide structural insights. For instance, in the analysis of related hydroxy-octadecadienoic acids (HODEs), cleavage at the carbon-carbon bond adjacent to the hydroxyl group yields diagnostic fragment ions. nih.gov A similar fragmentation logic can be applied to keto-derivatives. The NIST Mass Spectrometry Data Center provides MS/MS data for 9-oxo-10E,12Z-octadecadienoic acid, showing a precursor m/z of 295.2268 for [M+H]+ and major fragment ions at m/z 277.2, 294.2, and 171.1. nih.gov This fragmentation pattern helps to confirm the identity of the compound.

| Precursor Ion (m/z) | Precursor Type | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) | Fragment Ion 3 (m/z) | Reference |

| 295.2268 | [M+H]⁺ | 277.2 | 294.2 | 171.1 | nih.gov |

This interactive table presents tandem mass spectrometry data for an isomer of this compound, detailing its precursor ion and major fragment ions.

Gas chromatography-mass spectrometry is a classic and robust method for the analysis of fatty acids and their derivatives. rjptonline.org For compounds like this compound, which have low volatility, derivatization is often required to convert them into more volatile esters, such as methyl esters. unm.ac.idresearchgate.net This process involves a chemical reaction to modify the carboxylic acid group. Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. GC-MS provides excellent chromatographic resolution and is particularly useful for separating isomers.

Chromatographic Separation Techniques

Chromatographic techniques are essential for reducing the complexity of biological samples prior to analysis, thereby enabling more accurate and sensitive detection of this compound.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly effective technique for quantifying oxidized fatty acids in complex biological samples. lipidmaps.orgmdpi.com LC separates compounds based on their partitioning between a mobile phase and a stationary phase. This separation is crucial for resolving this compound from other structurally similar lipids, which can interfere with accurate measurement. mdpi.comnih.gov The use of LC prior to MS analysis minimizes matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. This approach has been successfully applied to quantify linoleic acid-derived oxidative metabolites in various matrices. mdpi.com

Preparative thin-layer chromatography is a valuable technique for the isolation and purification of lipids, including this compound, from natural product extracts. amazonaws.comresearchgate.net In this method, the sample is applied as a band onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.net The plate is then developed in a solvent system that separates the components based on their polarity. researchgate.net The separated bands can be visualized using non-destructive methods, such as UV light if the compounds are UV-active, or by lightly staining a small portion of the plate. researchgate.netillinois.edu The band corresponding to the compound of interest is then scraped from the plate, and the compound is extracted from the silica gel with a suitable solvent. researchgate.net This technique is particularly useful for obtaining a purified sample for further structural analysis or biological testing. aocs.org

Chiral Phase High-Performance Liquid Chromatography (CP-HPLC) for Stereoisomer Analysis

Chiral Phase High-Performance Liquid Chromatography (CP-HPLC) is a critical technique for the separation and analysis of stereoisomers of oxylipins, including this compound. The method allows for the resolution of enantiomers, which often exhibit different biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of oxygenated fatty acids, versatile and effective CSPs are frequently based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica support. researchgate.net Common examples include columns with selectors like 3,5-dimethylphenyl carbamate (B1207046) or benzoate. researchgate.net A specific method developed for the simultaneous determination of positional and optical isomers of hydroxypolyenoic fatty acids utilizes a dinitrobenzoyl phenylglycine-based chiral phase column. hmdb.ca In many cases, derivatization of the fatty acid's carboxyl group to its methyl ester is performed prior to analysis to improve chromatographic behavior. hmdb.ca

The mobile phase composition is crucial for achieving effective separation. Typically, it consists of a non-polar solvent like hexane (B92381) mixed with a small percentage of an alcohol modifier such as isopropanol (B130326) or ethanol, and a trace amount of acetic acid to improve peak shape. researchgate.net For instance, the enantiomers of hydroperoxyoctadecenoic acids (HpOME), structurally related to this compound, have been successfully resolved using a mobile phase of hexane/isopropyl alcohol/acetic acid (98.8/1.2/0.01). researchgate.net The elution order is consistent, with the S-enantiomer typically eluting before the R-enantiomer on certain columns. researchgate.net The sensitivity of CP-HPLC allows for the analysis of very small quantities, with detection limits in the picomole range. hmdb.ca

Table 1: Representative CP-HPLC Conditions for Analysis of Oxygenated Fatty Acid Enantiomers

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase Type | Reprosil Chiral NR researchgate.net | Dinitrobenzoyl phenylglycine hmdb.ca |

| Mobile Phase Composition | Hexane/isopropyl alcohol/acetic acid (98.8/1.2/0.01) researchgate.net | Hexane/isopropanol (99.5:0.5, v/v) nih.gov |

| Derivatization | None specified for hydroperoxides researchgate.net | Methylation of carboxylic group hmdb.ca |

| Typical Elution Order | S-enantiomer before R-enantiomer researchgate.net | Not specified |

Spectroscopic Characterization in Mechanistic Studies (e.g., IR, NMR for functional group identification in synthesized compounds)

Spectroscopic methods such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) are indispensable for the structural elucidation and confirmation of synthesized this compound and related compounds. These techniques provide detailed information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of specific bonds. For this compound, the IR spectrum would be dominated by two key absorptions. A strong, sharp peak is expected in the region of 1700–1720 cm⁻¹ due to the stretching vibration of the ketone carbonyl group (C=O). plos.org Additionally, the carboxylic acid functional group gives rise to a characteristic carbonyl stretching peak, often seen around 1709 cm⁻¹ in the solid state for long-chain fatty acids. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically in the 10–13 ppm range. plos.org The protons on the carbons adjacent to the ketone group (α-protons) would also be deshielded and appear as multiplets.

In ¹³C NMR spectroscopy, the carbon atom of the carboxylic acid group is highly deshielded. The carbon of the ketone carbonyl group would also resonate at a characteristic downfield position, allowing for clear identification of both oxygen-containing functional groups.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| IR Spectroscopy | Ketone Carbonyl (C=O) | ~1700-1720 cm⁻¹ | plos.org |

| IR Spectroscopy | Carboxylic Acid Carbonyl (C=O) | ~1709 cm⁻¹ | plos.org |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10-13 ppm (broad singlet) | plos.org |

| ¹³C NMR | Carboxylic Acid Carbon (-C OOH) | Downfield region | |

| ¹³C NMR | Ketone Carbonyl (-C =O) | Downfield region |

In Vitro and In Vivo Biological Assay Systems

Cell-based models are fundamental tools for assessing the biological efficacy of this compound and its analogs. These assays provide insights into the compound's potential anti-inflammatory and antiproliferative properties in a controlled biological system.

For evaluating anti-inflammatory effects , murine macrophage cell lines, such as RAW 264.7, are widely used. nih.govlookchem.com These cells can be stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) that mimics bacterial infection and induces a strong inflammatory response. nih.govlookchem.com The efficacy of a test compound is then measured by its ability to suppress the production of key inflammatory mediators. Research on 8-oxo-9-octadecenoic acid, a close structural analog, demonstrated a significant, concentration-dependent suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells. nih.govnih.gov Furthermore, these compounds can downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

For assessing antiproliferative efficacy , a panel of human cancer cell lines is often employed. Studies on hydroxystearic acids, which are structurally related to this compound, have shown that the position of the oxygen-containing functional group is critical for activity. plos.org Specifically, 9-hydroxystearic acid exhibited growth inhibitory activity against various human tumor cell lines, including those from colorectal adenocarcinoma (HT29, CaCo-2), cervical cancer (HeLa), and breast cancer (MCF7). plos.org Such assays typically measure cell viability or proliferation over time after treatment with the compound.

Table 3: Anti-inflammatory Effects of Oxo-octadecenoic Acids in LPS-Stimulated RAW 264.7 Macrophages

| Mediator/Protein | Observed Effect | Cell Model | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Significant suppression | RAW 264.7 | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Concentration-dependent inhibition | RAW 264.7 | nih.govlookchem.com |

| Interleukin-6 (IL-6) | Concentration-dependent inhibition | RAW 264.7 | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated expression | RAW 264.7 | nih.govlookchem.com |

| Cyclooxygenase-2 (COX-2) | Downregulated expression | RAW 264.7 | nih.gov |

Enzyme and receptor activity assays are crucial for identifying the specific molecular targets of a compound. While Acetyl-CoA Carboxylase (ACC) is a key enzyme in fatty acid synthesis and a target for some metabolic drugs, research on a specific isomer of this compound has identified a different target. researchgate.net

Studies have shown that 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), derived from tomatoes, is a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPARα). researchgate.netnih.gov PPARα is a ligand-activated transcription factor that plays a central role in regulating lipid metabolism. lookchem.commedchemexpress.com The activity of 9-oxo-ODA as a PPARα agonist is commonly determined using a luciferase reporter assay. nih.govlookchem.com In this system, cells (e.g., CV1 cells) are engineered to express a chimeric protein containing the PPARα ligand-binding domain fused to a DNA-binding domain. They also contain a reporter gene (luciferase) under the control of a promoter that is activated by this chimeric protein. When a PPARα agonist like 9-oxo-ODA binds to the chimeric receptor, it triggers the expression of the luciferase enzyme. The resulting light emission can be quantified, providing a direct measure of the compound's ability to activate the receptor. lookchem.com Studies using this assay have demonstrated that 9-oxo-ODA significantly increases PPARα reporter activity in a dose-dependent manner. lookchem.com

Molecular biology techniques, particularly Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), are essential for understanding how this compound affects cellular function at the genetic level. RT-qPCR allows for the precise measurement of messenger RNA (mRNA) levels, providing a snapshot of gene expression.

In the context of inflammation research, RT-qPCR is used to determine if the observed reduction in inflammatory proteins (like TNF-α and IL-1β) is due to decreased transcription of their respective genes. lookchem.com For example, studies on (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), an isomer of this compound, showed that the compound significantly reduced the LPS-induced gene expression of TNF-α and IL-1β in RAW 264.7 macrophages. lookchem.com This confirms that the compound's anti-inflammatory action occurs, at least in part, by inhibiting the transcriptional activation of these pro-inflammatory cytokine genes. lookchem.com Similarly, following the activation of PPARα by 9-oxo-ODA, RT-qPCR can be used to quantify the subsequent upregulation of PPARα target genes involved in fatty acid oxidation. nih.gov

Table 4: Effect of a 9-Oxo-ODA Isomer on Inflammatory Gene Expression in LPS-Stimulated Macrophages

| Gene | Effect of Compound | Technique | Reference |

|---|---|---|---|

| TNF-α | Reduced mRNA expression | RT-qPCR | lookchem.com |

| IL-1β | Reduced mRNA expression | RT-qPCR | lookchem.com |

Future Directions and Research Perspectives on 9 Oxooctadecanoic Acid

Elucidating Precise Molecular Mechanisms of Action and Target Identification

A primary focus of future research is to unravel the detailed molecular pathways through which 9-oxooctadecanoic acid (9-oxo-ODA) exerts its effects. A significant known mechanism is its function as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. nih.govplos.org Studies have shown that 9-oxo-ODA, found in tomatoes, directly binds to and activates PPARα, which in turn upregulates genes involved in fatty acid oxidation. nih.gov This activation leads to a reduction in cellular triglyceride accumulation, highlighting its potential to correct abnormalities in lipid metabolism. nih.govresearchgate.net

Beyond its metabolic role, 9-oxo-ODA influences signaling pathways related to cell survival and death. In human ovarian and cervical cancer cell lines, the compound has been found to induce apoptosis (programmed cell death) through the mitochondrial-mediated pathway. Further investigation has revealed that it can also cause cell cycle arrest. Transcriptome and proteomic analyses of cervical cancer cells treated with 9-oxo-ODA showed significant alterations in cell cycle and p53 pathways, with a notable decrease in the expression of cyclin-dependent kinase 1 (CDK1), a critical regulator of cell cycle progression. researchgate.net A related compound has been shown to mediate its effects by activating the phosphoinositide 3-kinase (PI3K) pathway to increase glucose uptake. nih.gov Identifying the full spectrum of its molecular targets and downstream effectors remains a crucial objective.

Table 1: Known and Investigated Molecular Mechanisms of this compound

| Target/Pathway | Cellular Process | Outcome |

|---|---|---|

| PPARα | Lipid Metabolism | Upregulation of fatty acid oxidation genes, inhibition of triglyceride accumulation. nih.govplos.org |

| Mitochondrial Pathway | Apoptosis | Induction of programmed cell death in cancer cells. |

| Cell Cycle / p53 Pathway | Cell Proliferation | Cell cycle arrest, decreased expression of CDK1. researchgate.net |

Developing Standardized Analytical Protocols and Reference Materials for Octadecanoids

A significant hurdle in advancing the study of 9-oxo-ODA and other octadecanoids is the lack of specific and standardized analytical methods for their measurement. springernature.com Octadecanoids are a subset of oxylipins derived from 18-carbon fatty acids that have been historically understudied but are now gaining attention for their biological activities. springernature.com The literature contains divergent terminology and nonstandardized abbreviations for these compounds, which complicates research and systematic naming approaches. acs.orgnih.gov

There is a pressing need to develop robust, validated analytical protocols and certified reference materials to ensure accuracy and comparability of data across different laboratories. A particular challenge is the need for chiral-based methods that can separate and quantify individual stereoisomers, which is important for distinguishing between compounds produced enzymatically versus those formed by non-enzymatic autoxidation. springernature.com Recent advancements, such as the use of chiral supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS), offer a promising approach for the comprehensive quantification of octadecanoids in biological matrices like human plasma. springernature.com The availability of authentic, synthesized standards is crucial for optimizing these methods and accurately identifying isomers in complex biological samples. caymanchem.com

Table 2: Challenges and Solutions in Octadecanoid Analysis

| Challenge | Proposed Solution / Future Direction |

|---|---|

| Lack of Standardized Nomenclature | Establish a consensus on a unifying naming system for all octadecanoids. acs.orgnih.gov |

| Scarcity of Reference Standards | Synthesize and certify authentic standards for a wider range of octadecanoid isomers. caymanchem.com |

| Isomer Complexity | Develop advanced chiral separation techniques (e.g., SFC-MS/MS) to resolve and quantify stereoisomers. springernature.com |

Exploring Therapeutic Potential and Translational Applications in Human Health

The diverse biological activities of 9-oxo-ODA suggest considerable therapeutic potential across several areas of human health. Its ability to activate PPARα and consequently reduce triglyceride accumulation makes it a promising candidate for managing dyslipidemia and related metabolic disorders. nih.govplos.orgnih.gov Research indicates that food products like tomatoes, which contain 9-oxo-ODA, could be valuable for ameliorating abnormalities in lipid metabolism. nih.govresearchgate.net An isomer, 13-oxo-ODA, also found in tomato juice, has similarly been shown to be a potent PPARα agonist that decreases plasma and hepatic triglycerides in obese diabetic mice, suggesting a role in improving obesity-induced dyslipidemia and hepatic steatosis. nih.gov

Furthermore, anti-inflammatory properties have been identified. A related compound, 8-oxo-9-octadecenoic acid, was found to suppress the production of nitric oxide and inflammatory cytokines in macrophage cells by inhibiting key signaling pathways like NF-κB and MAPK. nih.gov The potential of 9-oxo-ODA extends to oncology, where it has demonstrated the ability to induce apoptosis and cell cycle arrest in human cervical and ovarian cancer cells. These findings position 9-oxo-ODA and its derivatives as potential therapeutic agents for inflammatory diseases and certain types of cancer. researchgate.netnih.gov

Table 3: Potential Therapeutic Applications of this compound

| Therapeutic Area | Mechanism of Action | Potential Health Application |

|---|---|---|

| Metabolic Disorders | PPARα activation, increased fatty acid oxidation. nih.govplos.org | Management of dyslipidemia, reduction of plasma and hepatic triglycerides. nih.gov |

| Inflammation | Inhibition of NF-κB and MAPK signaling pathways. nih.gov | Treatment for inflammatory diseases. nih.gov |

| Oncology | Induction of apoptosis and cell cycle arrest via CDK1 downregulation. researchgate.net | Therapeutic agent for cervical and ovarian cancer. researchgate.net |

Investigating Complex Host-Microbe-Metabolite Interactions in Health and Disease

An exciting and relatively unexplored frontier is the role of 9-oxo-ODA within the complex interplay between the host, its gut microbiome, and the metabolome. The gut microbiome has recently been identified as a significant source of octadecanoid biosynthesis, providing additional metabolic pathways beyond those of the host. acs.org Symbiotic microbes can produce a variety of oxylipins, including octadecanoids, which can then interact with host systems. nih.gov

Future research must focus on identifying which specific microbial species or consortia are responsible for producing 9-oxo-ODA and other octadecanoids. Understanding the microbial pathways for their synthesis and how these are influenced by diet and host factors is essential. Subsequently, it will be crucial to determine how these microbially-produced metabolites influence host physiology, both locally in the gut and systemically. This line of inquiry could reveal novel mechanisms by which the microbiome impacts health and disease states, including metabolic and inflammatory conditions, potentially mediated by compounds like 9-oxo-ODA.

Comprehensive Structure-Activity Relationship Studies of this compound Derivatives

To fully exploit the therapeutic potential of 9-oxo-ODA, comprehensive structure-activity relationship (SAR) studies are necessary. Such studies involve the systematic modification of the parent molecule to generate multiple derivatives and then evaluating how these structural changes affect biological activity. nih.gov This approach can lead to the identification of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

For example, a study on (E)-9-oxooctadec-10-en-12-ynoic acid, a related compound, involved the site-specific synthesis of a series of amide derivatives to overcome potential metabolic liabilities associated with the carboxylic acid group. nih.gov The resulting library of compounds was then screened to generate an extensive SAR profile, identifying derivatives with enhanced bioactivity. nih.gov Similar strategies applied to 9-oxo-ODA could involve modifying its keto group, carboxylic acid function, or aliphatic chain. By correlating specific structural features with functional outcomes—such as PPARα agonism, anti-inflammatory effects, or anticancer activity—researchers can design and synthesize second-generation molecules with optimized therapeutic profiles.

Q & A

Q. Contradictions :

- Pro-Inflammatory vs. Anti-Inflammatory Roles : Some studies link this compound to NLRP3 inflammasome activation, while others suggest it mitigates oxidative stress via Nrf2 pathways .

- Synthetic vs. Endogenous Origins : Palladium-catalyzed synthesis yields racemic mixtures, whereas enzymatic oxidation produces enantiomerically pure forms, complicating bioactivity comparisons .

Resolution Strategies : - Use enantioselective synthesis to isolate (R)- and (S)-9-oxooctadecanoic acid.

- Compare effects in wild-type vs. Nrf2/PLA₂ knockout models to clarify context-dependent roles.

Advanced Question: How does this compound interact with cellular membranes, and what methodologies are used to study these interactions?

Methodological Answer:

- Membrane Fluidity Assays : Fluorescence anisotropy with DPH or TMA-DPH probes measures changes in lipid bilayer rigidity induced by this compound incorporation .

- Molecular Dynamics (MD) Simulations : Predicts preferential localization of this compound in membrane microdomains (e.g., lipid rafts) due to its amphiphilic structure .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to membrane receptors (e.g., TLR4) using immobilized lipid bilayers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.